(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid

説明

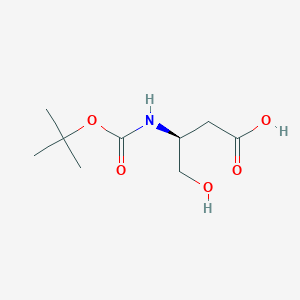

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group on a butanoic acid backbone. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The process begins with the nucleophilic addition of the amine to di-tert-butyl dicarbonate, forming a tetrahedral intermediate. This intermediate then undergoes elimination to yield the Boc-protected amino acid .

Industrial Production Methods: In industrial settings, flow microreactor systems are often employed for the efficient and sustainable synthesis of tert-butyl esters. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Types of Reactions:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group, or reduction to form an alkane.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products:

Deprotection: The major product is the free amino acid.

Oxidation: The major product is the corresponding carbonyl compound.

Reduction: The major product is the corresponding alkane.

科学的研究の応用

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid is widely used in:

Chemistry: As a building block in the synthesis of peptides and other complex molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Medicine: In the development of pharmaceuticals and as a precursor in drug synthesis.

Industry: In the production of fine chemicals and as an intermediate in various chemical processes.

作用機序

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation .

類似化合物との比較

(S)-3-Amino-4-hydroxybutanoic acid: Lacks the Boc protection, making it more reactive.

(S)-3-((Carbobenzoxy)amino)-4-hydroxybutanoic acid: Uses a different protecting group (carbobenzoxy), which is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.

Uniqueness: (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid is unique due to the stability and ease of removal of the Boc protecting group, making it highly useful in peptide synthesis and other organic transformations .

生物活性

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid, commonly known as Boc-4-hydroxybutanoic acid, is a chiral compound with significant applications in organic synthesis, particularly in peptide chemistry. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group on a butanoic acid backbone. The biological activity of this compound is primarily associated with its role as a protecting group in peptide synthesis, influencing various biochemical processes.

- Molecular Formula : CHNO

- CAS Number : 83345-44-2

- Molecular Weight : 189.24 g/mol

- Structure : The compound consists of a butanoic acid core with an amino group protected by the Boc group.

The Boc group serves as a protective moiety that prevents the amino group from participating in unwanted reactions during chemical synthesis. This property makes this compound particularly valuable in the following areas:

- Peptide Synthesis : The compound is widely used as a building block for synthesizing peptides and proteins. The protection of the amino group allows for selective reactions, facilitating the formation of peptide bonds without interference from other functional groups.

- Cellular Effects : By influencing peptide synthesis, this compound indirectly affects cellular signaling pathways, gene expression, and metabolic processes. The stability of the Boc group under neutral and basic conditions enhances the compound's utility in various biochemical applications.

The mechanism by which this compound exerts its effects involves:

- Formation of Carbamate : The Boc group is introduced via nucleophilic addition-elimination reactions, forming a stable carbamate that can be cleaved under acidic conditions.

- Deprotection : Upon treatment with acids such as trifluoroacetic acid (TFA), the Boc group can be removed, allowing the free amino group to participate in further chemical reactions, including peptide bond formation.

Research Applications

This compound finds applications across various fields:

- Chemistry : As an intermediate in the synthesis of complex molecules.

- Biology : In studies of enzyme mechanisms and protein interactions.

- Medicine : As a precursor in drug development and synthesis.

Case Studies and Research Findings

-

Peptide Synthesis Efficiency :

- A study demonstrated that using Boc-protected amino acids significantly improved the yield of peptide synthesis compared to unprotected amino acids due to reduced side reactions.

- Influence on Protein Folding :

- Stability Under Various Conditions :

Comparison with Similar Compounds

| Compound Name | Protection Group | Reactivity | Applications |

|---|---|---|---|

| (S)-3-Amino-4-hydroxybutanoic acid | None | Highly reactive | Limited use in peptide synthesis |

| (S)-3-((Carbobenzoxy)amino)-4-hydroxybutanoic acid | Carbobenzoxy | Stable under acidic conditions | Used in specific synthetic pathways |

| This compound | Boc | Stable; easily removable | Widely used in peptide synthesis |

特性

IUPAC Name |

(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(5-11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSIONPHFVWSKD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478392 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83345-44-2 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-4-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。